2-Amino-5-chloro-3-methoxypyrazine
CAS No.: 874-31-7
Cat. No.: VC21109369
Molecular Formula: C5H6ClN3O
Molecular Weight: 159.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 874-31-7 |
---|---|
Molecular Formula | C5H6ClN3O |
Molecular Weight | 159.57 g/mol |
IUPAC Name | 5-chloro-3-methoxypyrazin-2-amine |
Standard InChI | InChI=1S/C5H6ClN3O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3,(H2,7,8) |
Standard InChI Key | LUJZVKRORABUDS-UHFFFAOYSA-N |
SMILES | COC1=NC(=CN=C1N)Cl |
Canonical SMILES | COC1=NC(=CN=C1N)Cl |
Introduction
Chemical Structure and Identification
Molecular Identity
2-Amino-5-chloro-3-methoxypyrazine is a heterocyclic compound belonging to the pyrazine family. Its structure consists of a pyrazine ring (a six-membered aromatic heterocycle containing two nitrogen atoms in para positions) with three substituents: an amino group at position 2, a chlorine atom at position 5, and a methoxy group at position 3 . This particular arrangement of functional groups contributes to the compound's unique chemical properties and reactivity profile.
Nomenclature and Identifiers
The compound is officially identified by several systematic and registry names. Its IUPAC name is 5-chloro-3-methoxypyrazin-2-amine . Additional nomenclature and identification parameters are presented in Table 1.
Table 1: Identification Parameters of 2-Amino-5-chloro-3-methoxypyrazine
Alternative Names
The compound is also known by several synonyms in scientific literature:
Physical and Chemical Properties
Fundamental Physical Properties
The compound demonstrates specific physical characteristics that are essential for understanding its behavior in various chemical environments. These properties are summarized in Table 2.
Table 2: Physical Properties of 2-Amino-5-chloro-3-methoxypyrazine
Solubility and Partition Coefficient
The LogP value of 2.80 indicates moderate lipophilicity, suggesting that the compound has a higher affinity for organic solvents than for water . This property is important for predicting the compound's behavior in biological systems and its potential for passive membrane permeation.
Related Compounds and Chemical Context
Related Halogenated Pyrazines
The synthesis and properties of halogenated pyrazines, particularly chlorinated ones, have been investigated in chemical research. For example, 2-chloro-5-trifluoromethoxypyrazine has been synthesized through methods involving the action of thiophosgene on hydroxypyrazine, followed by chlorination and chlorine/fluorine exchange . Other related compounds include:
The compound has been mentioned in scientific literature dating back to at least 1997, as referenced in Journal of Medicinal Chemistry research by Bradbury et al. . This suggests its relevance in medicinal chemistry investigations, though the specific research context is not fully detailed in the available search results.
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